17-Deoxyprednisolon

Übersicht

Beschreibung

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

Wissenschaftliche Forschungsanwendungen

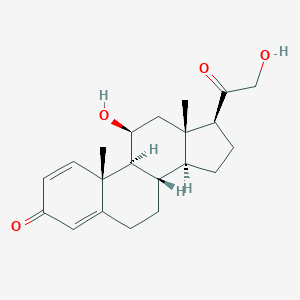

Structural Information

The compound features a steroid backbone typical of glucocorticoids, characterized by its specific hydroxyl groups at positions 11 and 21. The structure contributes to its biological activity and interaction with glucocorticoid receptors.

Anti-inflammatory Therapy

Pregna-1,4-diene-3,20-dione has been extensively studied for its anti-inflammatory effects. It is used in the treatment of conditions such as:

- Asthma : Glucocorticoids like this compound are crucial in managing asthma by reducing airway inflammation.

- Rheumatoid Arthritis : It helps alleviate symptoms by modulating immune responses.

Immunosuppressive Agent

Due to its ability to suppress the immune system, this compound is employed in:

- Organ Transplantation : To prevent rejection of transplanted organs.

- Autoimmune Diseases : Such as lupus and multiple sclerosis.

Hormonal Replacement Therapy

In cases of adrenal insufficiency, Pregna-1,4-diene-3,20-dione serves as a replacement therapy to restore normal hormonal levels.

Dermatological Uses

Topically applied formulations are used for treating skin conditions like eczema and psoriasis due to their potent anti-inflammatory properties.

Pharmacokinetics

Pregna-1,4-diene-3,20-dione exhibits:

- Absorption : Rapidly absorbed when administered orally or intravenously.

- Metabolism : Primarily metabolized in the liver.

- Excretion : Excreted through urine as inactive metabolites.

Case Study 1: Asthma Management

A study involving patients with severe asthma demonstrated significant improvements in lung function and reduced exacerbation rates when treated with Pregna-1,4-diene-3,20-dione compared to placebo controls . The treatment group showed a marked decrease in the use of rescue inhalers over a 12-week period.

Case Study 2: Organ Transplantation

Research on kidney transplant recipients indicated that those receiving Pregna-1,4-diene-3,20-dione as part of their immunosuppressive regimen had lower rates of acute rejection compared to those not receiving glucocorticoids . This study highlights the compound's critical role in enhancing graft survival rates.

Wirkmechanismus

Target of Action

17-Deoxyprednisolone, also known as Pregna-1,4-diene-3,20-dione, 11,21-dihydroxy-, (11beta)-, 1,2-Didehydrocorticosterone, or FY7AZ5TJU4, is a glucocorticoid similar to cortisol . The primary targets of this compound are the glucocorticoid receptors present in almost all cells of the body . These receptors play a crucial role in the regulation of various physiological processes, including immune response, metabolism, inflammation, and stress response .

Mode of Action

The compound interacts with its targets, the glucocorticoid receptors, and mediates changes in gene expression that lead to multiple downstream effects over hours to days . This interaction results in decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation .

Biochemical Pathways

The compound affects the glucocorticoid receptor signaling pathway . Upon binding to the glucocorticoid receptors, it influences the transcription of various genes involved in immune response, inflammation, and stress response

Pharmacokinetics

As a glucocorticoid, it is expected to be well absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys . These properties significantly impact the bioavailability of the compound, determining its therapeutic efficacy and potential side effects.

Result of Action

The molecular and cellular effects of 17-Deoxyprednisolone’s action primarily involve the modulation of immune response and inflammation . By binding to glucocorticoid receptors, it influences the transcription of various genes, leading to decreased inflammation and immune response . This can result in the alleviation of symptoms in conditions such as asthma and other inflammatory diseases .

Action Environment

The action, efficacy, and stability of 17-Deoxyprednisolone can be influenced by various environmental factors. For instance, the compound’s stability can be affected under anaerobic conditions, leading to the formation of decomposition products . Furthermore, individual factors such as the patient’s health status, age, and other medications can also influence the compound’s action and efficacy. It’s important to note that more research is needed to fully understand these influences.

Biochemische Analyse

Biochemical Properties

17-Deoxyprednisolone interacts with various enzymes and proteins in biochemical reactions. One of the identified decomposition products formed during the anaerobic decomposition of prednisolone, is 17-deoxyprednisolone

Molecular Mechanism

The molecular mechanism of 17-Deoxyprednisolone involves its formation through the anaerobic decomposition of prednisolone . It’s postulated that this compound is formed through a specific mechanism during this decomposition process

Temporal Effects in Laboratory Settings

In laboratory settings, 17-Deoxyprednisolone has been observed as a decomposition product of prednisolone under anaerobic conditions

Metabolic Pathways

17-Deoxyprednisolone is involved in the 17-deoxylation pathway in the metabolism of cortisol This pathway involves the interaction of 17-Deoxyprednisolone with various enzymes and cofactors

Biologische Aktivität

Pregna-1,4-diene-3,20-dione, 11,21-dihydroxy-, (11beta)-, commonly known as 17-Deoxyprednisolone , is a glucocorticoid compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by research findings and case studies.

- IUPAC Name : (8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

- Molecular Formula : C21H28O4

- CAS Number : 13479-38-4

- Molecular Weight : 344.44 g/mol

Anti-inflammatory Properties

Pregna-1,4-diene-3,20-dione exhibits potent anti-inflammatory effects. Research indicates that this compound can selectively inhibit inflammatory responses with minimal atrophogenic activity. For instance:

- Fox et al. (1980) demonstrated that glucocorticoids like Pregna-1,4-diene-3,20-dione can effectively reduce inflammation in various models without significant side effects associated with traditional corticosteroids.

Cytotoxic Activity

Studies have shown that derivatives of Pregna-1,4-diene compounds possess cytotoxic properties against certain cancer cell lines:

- Bai et al. (2007) reported significant cytotoxic activity of bioactive pregnanes against human cancer cells. This highlights the potential of Pregna-1,4-diene derivatives in cancer therapy.

Steroid Reductase Inhibition

Pregna-1,4-diene-3,20-dione has been found to inhibit specific steroid reductases:

- Graef and Golf (1976) explored the inhibition of steroid reductase enzymes by this compound and its derivatives. This inhibition could lead to therapeutic applications in conditions like hormone-sensitive cancers.

The mechanisms through which Pregna-1,4-diene-3,20-dione exerts its biological effects involve interactions with glucocorticoid receptors (GR):

- GR Binding : The compound binds to GRs in target tissues.

- Gene Regulation : Upon binding, it regulates the transcription of genes involved in inflammatory and immune responses.

- Metabolic Effects : It influences metabolic pathways by modulating enzyme activities related to glucose and lipid metabolism.

Glucocorticoid Treatment in Acute Respiratory Distress Syndrome (ARDS)

A recent study highlighted the use of synthetic glucocorticoids like Pregna-1,4-diene-3,20-dione in treating ARDS:

- In a clinical trial involving patients with ARDS treated with glucocorticoids showed improved outcomes compared to controls. The study emphasized the importance of glucocorticoid therapy in managing severe inflammatory responses .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of Pregna-1,4-diene derivatives indicates enhanced bioavailability and potency compared to endogenous glucocorticoids:

- Synthetic variants have shown improved binding specificity and stability due to modifications that prevent deactivation by enzymes like 11β-hydroxysteroid dehydrogenase .

Summary of Research Findings

| Study | Findings |

|---|---|

| Fox et al. (1980) | Demonstrated selective anti-inflammatory effects with minimal side effects |

| Bai et al. (2007) | Significant cytotoxicity against human cancer cell lines |

| Graef and Golf (1976) | Inhibition of steroid reductases indicating potential cancer therapies |

| Clinical Trials | Improved outcomes in ARDS patients treated with glucocorticoids |

Eigenschaften

IUPAC Name |

(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h7-9,14-17,19,22,24H,3-6,10-11H2,1-2H3/t14-,15-,16+,17-,19+,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQSDPPADTWKDI-HJTSIMOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2C(=O)CO)CCC4=CC(=O)C=CC34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)CO)CCC4=CC(=O)C=C[C@]34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90928764 | |

| Record name | 11,21-Dihydroxypregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90928764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13479-38-4 | |

| Record name | 17-Deoxyprednisolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013479384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11,21-Dihydroxypregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90928764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (11.BETA.)-11,21-DIHYDROXYPREGNA-1,4-DIENE-3,20-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FY7AZ5TJU4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is the stability of corticosteroids like 17-Deoxyprednisolone a significant concern in pharmaceutical formulations?

A: Corticosteroids, including 17-Deoxyprednisolone, are known to be susceptible to degradation under various conditions. This instability can lead to reduced potency and the formation of potentially harmful degradation products. [, , , ] Ensuring the stability of these compounds in pharmaceutical formulations is crucial for maintaining their efficacy and safety.

Q2: How does the decomposition of Prednisolone to 17-Deoxyprednisolone impact stability control in pharmaceutical analysis?

A: The decomposition of Prednisolone to 17-Deoxyprednisolone presents a challenge in analytical method development for stability control. [] This is because the presence of 17-Deoxyprednisolone as a degradation product can interfere with the accurate quantification of Prednisolone, potentially leading to an overestimation of its remaining potency in the formulation.

Q3: What are the challenges associated with developing stability-indicating assays for corticosteroids like 17-Deoxyprednisolone?

A: Developing stability-indicating assays for corticosteroids like 17-Deoxyprednisolone requires careful consideration of the potential degradation pathways and the need to distinguish the parent compound from its degradation products. [] This often necessitates the use of highly selective and sensitive analytical techniques to accurately quantify both the active ingredient and any degradation products.

Q4: What role does anaerobic storage play in the stability of corticosteroids like 17-Deoxyprednisolone?

A: Research suggests that anaerobic conditions can significantly impact the stability of corticosteroids. [, , ] Understanding the degradation pathways and the influence of oxygen presence is crucial for developing appropriate storage and handling procedures for these sensitive compounds.

Q5: How can the knowledge of 17-Deoxyprednisolone's formation from Prednisolone degradation be applied to improve drug formulation?

A: Understanding the degradation pathway of Prednisolone to 17-Deoxyprednisolone allows scientists to identify conditions that accelerate this process. [] This knowledge can then be used to develop formulations and packaging strategies that minimize degradation, such as adjusting pH, adding stabilizers, or using protective packaging materials.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.